molecular formula C13H19N3O B2766158 2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide CAS No. 2034289-64-8

2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide

Cat. No.: B2766158
CAS No.: 2034289-64-8
M. Wt: 233.315
InChI Key: JTBGHMFSRCWKRD-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes a cyclopropyl group, a methylated tetrahydrocyclopenta[c]pyrazol ring, and an acetamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide typically involves multiple steps, starting with the construction of the tetrahydrocyclopenta[c]pyrazol ring This can be achieved through cyclization reactions involving appropriate precursors such as diketones or hydrazines

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound may be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

  • Substitution: : Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions might result in the formation of new derivatives with altered biological or chemical activity.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, 2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide could be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism by which 2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Cyprodinil: : A fungicide with a similar pyrazolyl structure.

  • N-(3-((5-Cyclopropyl-2-((2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)amino)pyrimidin-4-yl)amino)propyl)cyclobutanecarboxamide: : Another compound with a cyclopropyl group and a pyrazolyl ring.

Uniqueness

2-cyclopropyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

2-cyclopropyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16-12(10-3-2-4-11(10)15-16)8-14-13(17)7-9-5-6-9/h9H,2-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBGHMFSRCWKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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